6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-1-4-3(2-8-5)6(11)10-9-4/h1-2H,(H2,9,10,11) |
InChI Key |
HUOWLENWYPWJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=O)NN2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 6 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol and Functionalized Derivatives
Strategic Approaches to the Pyrazolo[4,3-c]pyridine Core System
The synthesis of the foundational pyrazolo[4,3-c]pyridine skeleton can be broadly categorized into three primary strategies. These approaches are distinguished by the sequence and manner in which the fused pyrazole (B372694) and pyridine (B92270) rings are assembled.
Annulation of Pyrazole Ring onto Pre-functionalized Pyridine Scaffolds
One established route to the pyrazolo[4,3-c]pyridine system involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine derivative. beilstein-journals.org This strategy leverages the well-developed chemistry of pyridines to install the necessary functionalities for the subsequent annulation.
A notable example involves the cyclization of tosylhydrazones derived from 3-acylpyridine N-oxides. nih.gov In this method, a 3-acylpyridine N-oxide is converted to its corresponding (Z)-tosylhydrazone. Treatment of this intermediate with an electrophilic additive and an amine base under mild, room-temperature conditions induces cyclization to yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov This approach circumvents the often harsh conditions required to introduce a leaving group at the 2-position of the pyridine ring, a common prerequisite in other annulation strategies. nih.gov The activation of the pyridine ring via N-oxide formation facilitates the intramolecular nucleophilic attack, making it a more efficient pathway. nih.gov
Another general approach, though more commonly documented for the isomeric pyrazolo[4,3-b]pyridines, involves starting with 2-chloro-3-nitropyridines. nih.gov A sequence of aromatic nucleophilic substitution (SNAr) followed by a modified Japp–Klingemann reaction can be employed to build the pyrazole ring. nih.govresearchgate.net Adapting this to the pyrazolo[4,3-c]pyridine core would necessitate starting with a 3,4-disubstituted pyridine, where one substituent acts as a leaving group and the other participates in the cyclization with a hydrazine derivative.
Formation of Pyridine Ring through Cyclization of Pyrazole Precursors
Alternatively, the pyrazolo[4,3-c]pyridine core can be constructed by forming the pyridine ring through the cyclization of a functionalized pyrazole precursor. beilstein-journals.org This is a powerful strategy, particularly for introducing diversity into the pyridine portion of the molecule.
A prominent method begins with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes. These are versatile starting materials that undergo Sonogashira-type cross-coupling reactions with various terminal alkynes. beilstein-journals.orgresearchgate.net The resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes are then cyclized in the presence of an amine, such as tert-butylamine, often under microwave assistance, to afford the target 1H-pyrazolo[4,3-c]pyridines. beilstein-journals.orgumich.edu This two-step sequence allows for the introduction of a wide range of substituents at the 6-position of the final product, derived from the alkyne coupling partner.
Another well-established variation of this strategy uses 5-aminopyrazoles as the key building block. nih.govchim.it These compounds can react with various 1,3-dielectrophilic reagents, such as α,β-unsaturated ketones, to construct the pyridine ring. mdpi.com For example, the condensation of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl4) effectively yields the pyrazolo[3,4-b]pyridine core, a reaction pathway that is conceptually applicable to the [4,3-c] isomer with appropriately substituted precursors. mdpi.com
Multi-Component Reaction (MCR) Paradigms for Advanced Scaffold Construction
Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.gov Several MCRs have been developed for the synthesis of the pyrazolo[4,3-c]pyridine scaffold.
A highly effective MCR merges the Sonogashira coupling and subsequent cyclization steps described in section 2.1.2 into a one-pot procedure. beilstein-journals.orgresearchgate.net In this approach, a 5-chloropyrazole-4-carbaldehyde, a terminal alkyne, and tert-butylamine are reacted together under microwave-assisted, palladium-catalyzed conditions. beilstein-journals.orgresearchgate.net This tandem process directly affords 6-substituted 1-phenyl-1H-pyrazolo[4,3-c]pyridines in acceptable yields without the need to isolate the intermediate alkynyl aldehyde. beilstein-journals.org
The following table summarizes a representative multi-component synthesis of various pyrazolo[4,3-c]pyridine derivatives.
| Entry | Pyrazole Precursor | Alkyne | Product | Yield (%) |
| 1 | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Phenylacetylene | 1-phenyl-6-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 59 |
| 2 | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | 1-Hexyne | 6-butyl-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 51 |
| 3 | 5-chloro-1-phenyl-3-(2-pyridyl)pyrazole-4-carbaldehyde | 4-Ethynyltoluene | 6-(p-tolyl)-1-phenyl-3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine | 64 |
| 4 | 5-chloro-1-phenyl-3-(2-pyridyl)pyrazole-4-carbaldehyde | 3-Ethynylpyridine | 6-(3-pyridyl)-1-phenyl-3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine | 51 |
| Data derived from related synthetic procedures described in the literature. beilstein-journals.orgumich.edu |
Regioselective Synthesis of Brominated Pyrazolo[4,3-c]pyridine Derivatives
The introduction of a bromine atom at the C6 position is a key step in the synthesis of the target compound. This can be accomplished through two primary strategies: direct bromination of the heterocyclic core or by carrying the bromine atom through the synthesis on one of the precursor molecules.
Directed Bromination Techniques on the Pyrazolo[4,3-c]pyridine Framework
The direct halogenation of a pre-formed pyrazolo[4,3-c]pyridine ring system represents a convergent approach to brominated derivatives. This method relies on the intrinsic reactivity of the heterocyclic core and the use of specific reagents to control the site of bromination. For fused N-heterocycles, electrophilic substitution is a common mechanism for halogenation.
While direct bromination of 6-H-pyrazolo[4,3-c]pyridin-3-ol is not extensively detailed, analogous systems provide insight into feasible methodologies. For instance, the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halides in the presence of a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA). nih.gov This reaction proceeds under mild, aqueous conditions at room temperature, suggesting a potentially green and efficient method for electrophilic bromination. nih.gov
Another relevant strategy involves the activation of a pyridine N-oxide. The regioselective bromination of fused pyridine N-oxides can be accomplished using a combination of an activator, such as p-toluenesulfonic anhydride, and a nucleophilic bromide source like tetrabutylammonium bromide. This method avoids harsh reagents such as elemental bromine or POBr3 and proceeds with high regioselectivity for the C2 position of the pyridine ring, which corresponds to the C7 position in the pyrazolo[4,3-c]pyridine system. Directing bromination to the C6 position would depend on the specific electronic properties of the pyrazolo[4,3-c]pyridine N-oxide.
The following table outlines conditions used for regioselective halogenation of related heterocyclic systems, which could be adapted for the pyrazolo[4,3-c]pyridine core.
| Heterocycle | Halogen Source | Reagent/Catalyst | Position Halogenated | Yield (%) |
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | PIDA | C3 | 88 |
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl | PIDA | C3 | 67 |
| Fused Pyridine N-Oxide | TBABr | Ts2O | C2 | >90 |
| Data derived from halogenation procedures on analogous heterocyclic scaffolds. nih.gov |
Incorporation of Bromine through Early-Stage Building Blocks in Cyclization Reactions
An alternative and often more controlled method for synthesizing 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is to incorporate the bromine atom into one of the initial starting materials. This "building block" approach ensures the bromine is positioned correctly from the outset, avoiding potential issues with regioselectivity during a late-stage halogenation step.
This strategy can be implemented within the synthetic frameworks discussed in section 2.1. For instance, in the annulation of a pyrazole ring onto a pyridine scaffold (2.1.1), one could start with a pre-brominated pyridine derivative. A synthesis could commence with a 2,5-dihalo-4-cyanopyridine, where the 5-position is occupied by bromine. Reaction with hydrazine would lead to the formation of a 6-bromo-3-amino-1H-pyrazolo[4,3-c]pyridine, which could then be further functionalized. This strategy is analogous to the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which has been successfully demonstrated. rsc.orgrsc.org
Similarly, when forming the pyridine ring from a pyrazole precursor (2.1.2), a brominated building block can be used. For example, a Sonogashira coupling/cyclization sequence could employ a bromo-substituted alkyne, such as 1-bromo-2-ethynylbenzene, to install the bromo-phenyl group at the C6 position. To obtain the specific 6-bromo target, one would need to employ a reaction that directly incorporates the bromine atom, for example, by cyclizing a 5-aminopyrazole with a brominated 1,3-dielectrophile like bromomalonaldehyde.
This approach offers excellent control over the final structure, making it a preferred strategy for the unambiguous synthesis of specifically substituted derivatives like this compound.
Targeted Synthesis of Hydroxylated Pyrazolo[4,3-c]pyridine Derivatives
The introduction of a hydroxyl group at the C-3 position of the pyrazolo[4,3-c]pyridine core is a key synthetic challenge. The tautomeric equilibrium between the 3-hydroxy and the 3-oxo (pyrazolin-3-one) forms adds another layer of complexity to the synthesis and characterization of these compounds.
Methodologies for Introducing the 3-Hydroxyl Moiety
Several synthetic strategies can be envisioned for the introduction of the 3-hydroxyl moiety onto the pyrazolo[4,3-c]pyridine scaffold. One of the most common approaches involves the construction of the pyrazole ring from a suitably substituted pyridine precursor.
A plausible and widely used method is the cyclization of a substituted hydrazine with a pyridine derivative bearing an appropriate functional group at the 4-position, which will become the C-3a and C-7a bridgehead carbons of the pyrazolo[4,3-c]pyridine system. For the synthesis of 3-hydroxypyrazolopyridines, a common strategy is to use a precursor that leads to the formation of a pyrazolin-5-one ring fused to the pyridine.
Another important methodology is the conversion of a 3-amino-pyrazolo[4,3-c]pyridine derivative to the corresponding 3-hydroxy compound. This transformation can be achieved through diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt. This is a classic and effective method for the introduction of a hydroxyl group onto a heteroaromatic ring.
The table below summarizes these potential methodologies.
| Methodology | General Description | Key Transformation |
| Cyclization | Reaction of a substituted hydrazine with a functionalized pyridine precursor. | Formation of the pyrazole ring. |
| Diazotization-Hydrolysis | Conversion of a 3-amino group to a 3-hydroxyl group. | -NH₂ → -N₂⁺ → -OH |
Precursors and Reaction Conditions for Specific Hydroxyl Group Placement
For the specific synthesis of this compound, the choice of precursors and reaction conditions is critical.
Cyclization Approach: A potential precursor for the pyridine part would be a 3-bromo-4-cyanopyridine or a 3-bromo-4-carboxypyridine derivative. Reaction of such a precursor with hydrazine hydrate would lead to the formation of the pyrazole ring. For instance, the cyclization of ethyl 2-(5-bromo-4-cyanopyridin-3-yl)-2-oxoacetate with hydrazine would be a potential route.
Diazotization-Hydrolysis Approach: This route would start from 3-amino-6-bromo-1H-pyrazolo[4,3-c]pyridine. The synthesis of this precursor could be achieved by cyclization of a suitable pyridine derivative with hydrazine. The subsequent diazotization is typically carried out using sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C), followed by heating in an aqueous solution to facilitate the hydrolysis of the diazonium salt to the desired 3-hydroxy product.
The following table outlines the potential precursors and reaction conditions.
| Approach | Pyridine Precursor | Hydrazine Derivative | Key Reaction Conditions | Product |
| Cyclization | 3-Bromo-4-cyanopyridine derivative | Hydrazine hydrate | Base-catalyzed cyclization | 3-Amino-6-bromo-1H-pyrazolo[4,3-c]pyridine |
| Diazotization | 3-Amino-6-bromo-1H-pyrazolo[4,3-c]pyridine | - | 1. NaNO₂, H₂SO₄, 0-5 °C | This compound |
| 2. H₂O, heat |
Advanced Synthetic Protocols and Catalysis
Modern synthetic organic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of synthetic routes. These methods are highly applicable to the synthesis of complex heterocyclic systems like this compound and its derivatives.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. eurekaselect.com The application of microwave irradiation can significantly reduce reaction times for the cyclization reactions involved in the formation of the pyrazolopyridine core. For example, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridines is often accelerated by microwave heating. nih.gov A similar enhancement can be expected for the synthesis of pyrazolo[4,3-c]pyridine derivatives.
The key advantages of using microwave-assisted synthesis in this context include:
Rapid Reaction Times: Cyclization reactions that may take several hours under conventional heating can often be completed in minutes.
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher isolated yields.
Improved Purity: Cleaner reaction profiles often simplify the purification process.
Palladium-Catalyzed Annulation and Cross-Coupling Strategies
Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium catalysis can be employed in two main ways:
Annulation: The construction of the pyrazolo[4,3-c]pyridine ring system can be achieved through palladium-catalyzed intramolecular C-N bond formation. rsc.orgrsc.org
Cross-Coupling: The bromine atom at the 6-position of the target molecule serves as a versatile handle for post-synthetic modification via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgrsc.org This allows for the synthesis of a diverse library of functionalized derivatives.
The table below provides examples of palladium-catalyzed cross-coupling reactions that could be applied to this compound.
| Reaction | Coupling Partner | Catalyst/Ligand System | Resulting Derivative |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-1H-pyrazolo[4,3-c]pyridin-3-ol |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 6-Alkenyl-1H-pyrazolo[4,3-c]pyridin-3-ol |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-1H-pyrazolo[4,3-c]pyridin-3-ol |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-1H-pyrazolo[4,3-c]pyridin-3-ol |
Utilization of Diazonium Salts and Japp–Klingemann Reactions in Derivative Synthesis
Diazonium salts are highly versatile intermediates in organic synthesis. The Japp–Klingemann reaction, which involves the reaction of a diazonium salt with a β-keto acid or ester, is a classic method for the synthesis of hydrazones, which can then be cyclized to form pyrazoles. nih.gov
In the context of pyrazolo[4,3-c]pyridine synthesis, a modified Japp-Klingemann reaction could be employed. For instance, a diazonium salt derived from a substituted pyridine could react with a β-keto ester to form a hydrazone, which upon intramolecular cyclization, would yield the pyrazolo[4,3-b]pyridine core. nih.gov While this is more commonly applied for the [4,3-b] isomer, modifications to the starting materials could potentially direct the cyclization to the desired [4,3-c] scaffold.
Furthermore, diazonium salts are key intermediates in the conversion of amino groups to hydroxyl groups, as discussed in section 2.3.1. The diazotization of a 3-aminopyrazolo[4,3-c]pyridine derivative is a crucial step in one of the proposed synthetic routes to this compound. beilstein-journals.org
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Ion Confirmation: The molecular formula of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is C₆H₄BrN₃O. Its monoisotopic mass is approximately 212.95 Da. A crucial feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will exhibit two peaks of nearly equal intensity, one for the ⁷⁹Br-containing molecule ([M]⁺) and one for the ⁸¹Br-containing molecule ([M+2]⁺). This isotopic pattern is a definitive indicator of the presence of a single bromine atom. researchgate.net
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. For this compound, the ESI-MS spectrum in positive mode would show prominent ions at m/z values corresponding to [C₆H₅BrN₃O]⁺, again with the characteristic M and M+2 isotopic pattern.
Electron Impact (EI): EI is a higher-energy ionization technique that causes extensive fragmentation. Analyzing these fragments provides valuable structural information. Plausible fragmentation pathways for this compound could include:
Loss of carbon monoxide (CO) from the pyrazolone (B3327878) ring.
Loss of a bromine radical (Br•).
Cleavage of the bicyclic system into its constituent pyrazole (B372694) and pyridine (B92270) fragments.
Table 3: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular formula and fragmentation principles.
| Ion | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |
| [M+H]⁺ | 213.96 / 215.96 | Protonated molecular ion (ESI) |
| [M]⁺• | 212.95 / 214.95 | Molecular ion (EI) |
| [M-CO]⁺• | 184.96 / 186.96 | Loss of carbon monoxide |
| [M-Br]⁺ | 134.04 | Loss of bromine radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₆H₄BrN₃O, HRMS would be expected to yield an exact mass that confirms this composition. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimental value, when compared to the theoretical mass, would provide strong evidence for the compound's identity. However, no experimental HRMS data for this specific compound has been reported.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely in the region of 3200-3600 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyrazolopyridine ring system would be anticipated in the 1500-1650 cm⁻¹ region. The presence of the C-Br bond would result in a characteristic absorption at lower frequencies, typically below 800 cm⁻¹. Without experimental data, a definitive analysis of its functional groups remains speculative.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₆H₄BrN₃O), the theoretical elemental composition would be approximately:
Carbon: 33.67%
Hydrogen: 1.88%
Bromine: 37.33%
Nitrogen: 19.63%
Oxygen: 7.47%
Experimental results from elemental analysis that closely match these theoretical values would serve as strong proof of the compound's purity and stoichiometric formula. To date, no such experimental verification has been found in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Bromine Substitution on Pharmacological Activity and Molecular Recognition
The introduction of a bromine atom at the 6-position of the 1H-pyrazolo[4,3-c]pyridin-3-ol core is a key structural feature that can significantly modulate a compound's biological activity. While direct studies on this specific compound are limited, the broader class of halogenated pyrazolopyridines provides valuable insights. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. The electronegativity and size of the bromine atom can influence the electronic distribution within the aromatic system, potentially leading to more favorable interactions with the target protein. For instance, halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can contribute to the stability of the ligand-protein complex. The precise impact of the 6-bromo substituent, however, is context-dependent and is best understood in conjunction with other structural modifications.
Significance of the 3-Hydroxyl Group in Modulating Biological Efficacy and Target Binding
The 3-hydroxyl group on the pyrazolo[4,3-c]pyridine ring is a critical determinant of biological efficacy and target binding. nih.gov This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active site of a target protein. In a study of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, a 3-hydroxy group on a piperidine (B6355638) substituent was found to form a hydrogen bond with an aspartate residue, which was important for its activity. nih.gov The presence of this hydroxyl group can also enhance the solubility of the compound, a desirable property for drug candidates. nih.gov For example, a 3-hydroxy analog of a pyrrolo[3,4-c]pyridine derivative demonstrated good in vitro activity and improved solubility. nih.gov The pyrazolone (B3327878) structural motif, which includes the 1H-pyrazol-3-ol core, is a key element in many drugs, highlighting the therapeutic importance of this feature. nih.gov
Influence of Strategic Substituent Variations on the Pyrazolo[4,3-c]pyridine Core
Strategic modifications to the pyrazolo[4,3-c]pyridine core are essential for optimizing the pharmacological properties of these compounds. nih.govacs.orgnih.gov The nature and position of substituents can influence a compound's potency, selectivity, and pharmacokinetic profile.
Pyrazolopyridine derivatives have emerged as a promising class of kinase inhibitors. nih.govnih.gov Structure-activity relationship studies have shown that the pyrazolo[3,4-b]pyridine scaffold is a versatile starting point for the development of potent and selective inhibitors of various kinases, including cyclin-dependent kinases (CDKs), c-Met, and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov For instance, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as TBK1 inhibitors, the introduction of different substituents at various positions led to a wide range of potencies, with one compound, 15y, exhibiting an IC50 value of 0.2 nM. nih.gov Similarly, tetrahydropyrazolopyridinones have been identified as a novel class of potent and highly selective LIMK inhibitors. acs.org
The following table summarizes the structure-activity relationship of selected pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. nih.gov
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors
| Compound | R1 | R2 | TBK1 IC50 (nM) |
|---|---|---|---|
| 15a | H | 4-fluorophenyl | 83.0% inhibition @ 10 µM |
| 15y | H | 3-((3,4-dimethoxyphenyl)amino)propyl | 0.2 |
| BX795 | - | - | 7.1 |
| MRT67307 | - | - | 28.7 |
This is an interactive table. You can sort and filter the data.
The pyrazolo[4,3-c]pyridine scaffold has also been successfully utilized to develop inhibitors of protein-protein interactions (PPIs). acs.org A structure-based drug discovery approach led to the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 PPI, which is crucial for the survival of Trypanosoma parasites. acs.org The initial hit, a pyrazolo[4,3-c]pyridine derivative, had a dissociation constant (KD) of 163 μM. acs.org Through structure-guided optimization, a hybrid molecule was created that showed superior activity. acs.org Specifically, a methoxy (B1213986) group on a naphthalene (B1677914) substituent was found to be crucial for high-affinity interaction. acs.org
The table below illustrates the optimization of pyrazolo[4,3-c]pyridine derivatives as PEX14-PEX5 PPI inhibitors. acs.org
Table 2: Optimization of Pyrazolo[4,3-c]pyridine PPI Inhibitors
| Compound | Modifications | AlphaScreen IC50 (µM) |
|---|---|---|
| 13 | Naphthalene substituent | 1.8 |
| 20 | Phenyl substituent | 1.1 |
| 29 | Hybrid of 13 and 20 | 0.05 |
| 30 | Lacks methoxy group of 29 | 0.45 |
| 31 | Lacks methoxy group of 29 | 0.73 |
This is an interactive table. You can sort and filter the data.
The stereoelectronic properties and bulkiness of substituents play a critical role in modulating the activity of pyrazolo[4,3-c]pyridine derivatives. nih.govacs.org The size and shape of a substituent can determine how well the molecule fits into the binding pocket of the target protein. For example, in the development of LIMK inhibitors, it was found that the tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety is a privileged scaffold, and breaking the annulated 5,6-fused ring led to a significant drop in potency. acs.org This suggests that the rigid, three-dimensional shape of the scaffold is essential for activity. Furthermore, a study on the regioselectivity of nucleophilic aromatic substitution on 3-substituted 2,6-dichloropyridines found a correlation with the Verloop steric parameter B1, indicating that bulky substituents near the pyridine (B92270) ring influence the reaction's outcome. researchgate.net
Advanced Computational and Theoretical Studies of 6 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are fundamental computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities with Biological Macromolecules
To understand the therapeutic potential of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, molecular docking simulations would be performed. This involves computationally placing the molecule into the binding site of a known biological target. The simulation would calculate the most likely binding poses and estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy suggests a more stable and potentially more potent interaction. For related pyrazolopyridine derivatives, these studies have been crucial in identifying potential kinase inhibitors, a common target for this class of compounds.
Analysis of Key Residue Interactions within Active Sites
Following the prediction of a binding mode, an in-depth analysis of the interactions between the ligand and the amino acid residues of the protein's active site is conducted. This would identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For this compound, one would expect to analyze the role of the bromine atom, the hydroxyl group, and the nitrogen atoms of the pyrazolopyridine core in forming these critical interactions. Such an analysis is vital for structure-activity relationship (SAR) studies and for optimizing the compound's structure to improve its potency and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about a molecule's reactivity and properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, a DFT calculation would provide the energies of these orbitals and the corresponding energy gap, offering predictive insight into its chemical behavior.
Hypothetical Data Table for HOMO-LUMO Analysis
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table represents the type of data that would be generated from a DFT calculation, but specific values for this compound are not currently published.
Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the negative potential around the nitrogen and oxygen atoms, indicating likely sites for electrophilic attack, and positive potential in other regions, indicating sites susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.
Future Directions and Advanced Research Frontiers
Rational Design and Optimization of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Derivatives for Enhanced Efficacy and Selectivity
The future of this compound in drug discovery is intrinsically linked to the rational design and optimization of its derivatives. The core principle of this approach is to systematically modify the chemical structure to enhance its interaction with biological targets, thereby improving therapeutic efficacy and selectivity.
Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a library of analogues with modifications at key positions—such as the bromine atom, the pyrazole (B372694) ring, or the hydroxyl group—researchers can identify which chemical features are crucial for biological activity. For instance, in a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, it was found that specific substituents on the pyridine (B92270) nitrogen atom significantly influenced the inhibitory activity and selectivity against different isoforms of the enzyme. mdpi.com This highlights the potential for fine-tuning the properties of this compound through targeted chemical synthesis.
A key strategy in the optimization process is "scaffold hopping," where the pyrazolopyridine core is bioisosterically replaced with other heterocyclic systems to improve properties like metabolic stability. nih.gov For example, a pyrazolo[4,3-b]pyridine ring was introduced to improve the metabolic profile of a series of kinase inhibitors by replacing an electron-rich pyrrole (B145914) ring that was susceptible to hydroxylation. nih.gov This approach could be applied to this compound to enhance its drug-like properties.
The following table illustrates how systematic modifications of related pyrazolopyridine scaffolds have led to significant improvements in potency, providing a blueprint for future optimization of this compound derivatives.
| Parent Scaffold | Modification | Resulting Compound | Target | Improvement in Potency | Reference |
| Imidazo[5,1-b] nih.govacs.orgnih.govthiadiazole | Scaffold hopping to pyrazolo[3,4-b]pyridine | Compound 24 | CDK8 | Maintained low nanomolar inhibition with potential for improved pharmacokinetics | nih.gov |
| Tetrahydropyrazolo[3,4-c]pyridine | Substitution at C5-position | Compound 7 | LIMK1/2 | Indispensable for dual inhibitory activity | acs.org |
| Pyrazolo[4,3-c]pyridine sulfonamide | N-methylpropionamide linker | Compound 1f | hCA I | Favorable for inhibitory activity | mdpi.com |
Development of Novel Therapeutic Applications Based on Identified Mechanisms of Action
As the mechanisms of action for pyrazolopyridine derivatives are further elucidated, new therapeutic avenues for this compound will undoubtedly emerge. The versatility of the pyrazolopyridine scaffold allows it to target a wide array of biological molecules, suggesting a broad therapeutic potential.
For example, various pyrazolopyridine derivatives have demonstrated potent activity as kinase inhibitors. nih.govnih.gov Kinases play a central role in cell signaling and are often dysregulated in diseases such as cancer. Derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology. nih.govnih.gov This suggests that this compound could be a starting point for the development of novel anticancer agents.
Beyond cancer, pyrazolopyridine derivatives have shown promise in other therapeutic areas. Studies have reported their potential as antiviral agents, with some compounds inhibiting the replication of Herpes Simplex Virus Type-1 (HSV-1). mdpi.com Others have been investigated for the treatment of pulmonary arterial hypertension by exhibiting dual activities of vasodilation and inhibition of vascular remodeling. nih.gov The ability of pyrazolo[4,3-c]pyridines to act as inhibitors of protein-protein interactions, such as the PEX14–PEX5 interaction in trypanosomal parasites, opens up possibilities for developing new anti-parasitic drugs. acs.org
The following table summarizes some of the identified therapeutic applications of various pyrazolopyridine scaffolds, indicating potential areas of investigation for this compound.
| Pyrazolopyridine Scaffold | Therapeutic Application | Mechanism of Action | Reference |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | VEGFR-2 Inhibition | nih.gov |
| Pyrazolo[3,4-b]pyridine | Antiviral (HSV-1) | Inhibition of viral replication | mdpi.com |
| Pyrazolo[3,4-b]pyridine | Pulmonary Arterial Hypertension | Dual sGC stimulation and AMPK inhibition | nih.gov |
| Pyrazolo[4,3-c]pyridine | Anti-trypanosomal | Inhibition of PEX14–PEX5 protein-protein interaction | acs.org |
| Pyrazolo[3,4-b]pyridine | Alzheimer's Disease | Protein kinase inhibition (CDK5, GSK-3) | nih.gov |
Integration of High-Throughput Screening and Computational Methods in Lead Compound Discovery
The discovery of new lead compounds based on the this compound scaffold will be significantly accelerated by the integration of high-throughput screening (HTS) and computational methods. These technologies allow for the rapid evaluation of large chemical libraries and the prediction of molecular interactions, streamlining the drug discovery process.
HTS enables the testing of thousands of compounds in a short period, identifying "hits" that can be further developed. For instance, an imidazothiadiazole hit with potent CDK8 activity was initially identified through HTS, which then led to a scaffold hopping exercise that explored pyrazolo[3,4-b]pyridines. nih.gov Similarly, HTS can be employed to screen libraries of this compound derivatives against a variety of biological targets.
Computational methods, such as molecular docking, are invaluable for predicting how a molecule will bind to a target protein. rsc.org This allows for the virtual screening of large compound libraries and provides insights into the key interactions that drive binding, guiding the rational design of more potent and selective inhibitors. For example, molecular docking studies were used to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the active site of carbonic anhydrase IX. mdpi.com
The synergy between HTS and computational approaches creates a powerful discovery engine. Hits identified from HTS can be further analyzed and optimized using computational tools before committing to the synthesis of new derivatives.
Elucidation of Broader Biological Networks and Pathways Impacted by the Compound
A deeper understanding of the biological impact of this compound requires looking beyond a single molecular target. Future research will focus on elucidating the broader biological networks and pathways that are modulated by this compound and its derivatives.
"Omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in this endeavor. These approaches can provide a global view of the changes that occur within a cell or organism upon treatment with the compound. For example, by analyzing changes in protein expression (proteomics) or metabolite levels (metabolomics), researchers can identify novel targets and pathways that are affected.
Investigating the impact on key signaling pathways is also crucial. Many pyrazolopyridine derivatives have been shown to inhibit protein kinases, which are central nodes in numerous signaling cascades that control cell growth, proliferation, and survival. nih.govnih.gov Understanding how this compound perturbs these pathways can reveal new therapeutic opportunities and potential off-target effects.
Exploration of Synergistic Effects in Combination Research Strategies
To enhance therapeutic efficacy and overcome potential drug resistance, the exploration of combination therapies involving this compound derivatives is a promising frontier. Combining this compound with other therapeutic agents could lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.
In cancer therapy, for example, combining a targeted agent like a kinase inhibitor with conventional chemotherapy or immunotherapy is a common strategy. Pyrazole derivatives have been explored in combination treatments with immunotherapeutic drugs. researchgate.net Given the potential of this compound as a kinase inhibitor, its use in combination with other anticancer drugs could be a fruitful area of research.
The rationale for combination therapy is often based on targeting different pathways involved in the disease process. For instance, if this compound is found to inhibit a specific signaling pathway, it could be combined with a drug that targets a complementary pathway, leading to a more comprehensive therapeutic effect.
Q & A
Q. What are the standard synthetic routes for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol?
Methodological Answer: The synthesis typically involves cyclization and bromination steps. A representative protocol includes:
Cyclization : Reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine under reflux (110°C, 16 hours) to form the pyrazolo[4,3-b]pyridine core.
Bromination : Treating the intermediate with HBr/AcOH (3 hours, room temperature), followed by neutralization with NaHSO₃ and HCl to precipitate the brominated product.
Purification : Reverse-phase HPLC is used for final purification, yielding this compound with ~29% overall yield .
Q. Key Reagents and Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | 3-fluoro-2-formylpyridine, anhydrous hydrazine, 110°C, 16h | 29% |
| Bromination | HBr/AcOH, RT, 3h | 88% (intermediate) |
Q. How is this compound characterized post-synthesis?
Methodological Answer: Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm regioselective bromination and hydroxyl group placement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]: 228.9924, observed: 228.9926) .
- HPLC Purity : ≥95% purity confirmed via reverse-phase chromatography with UV detection at 254 nm.
Advanced Research Questions
Q. How can researchers optimize coupling reactions (e.g., Buchwald-Hartwig) for pyrazolo[4,3-c]pyridine derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst Selection : Pd₂(dba)₃ with XPhos ligand enhances aryl amination efficiency .
- Reaction Conditions : Conduct reactions under N₂ at 100°C for 12 hours in toluene.
- Stoichiometry : Use 1.2 equivalents of aryl amine and 2.0 equivalents of Cs₂CO₃ as base.
Q. Example Protocol
- Combine this compound (1.0 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and aryl amine (1.2 eq) in toluene.
- Heat at 100°C under N₂ for 12 hours.
- Isolate via extraction (EtOAc/H₂O) and purify by flash chromatography.
Q. How to resolve contradictions in reported bromination yields for pyrazolo[4,3-c]pyridines?
Methodological Answer: Discrepancies in yields may arise from:
- Reaction Time : Under-bromination (≤2h) reduces yield; optimize to 3h .
- Acid Concentration : Use 33% HBr/AcOH to avoid side reactions (e.g., dehydroxylation).
- Workup : Immediate neutralization with NaHSO₃ prevents degradation.
Q. Troubleshooting Table
| Issue | Solution |
|---|---|
| Low yield | Extend reaction time to 3h; ensure anhydrous conditions. |
| Impurities | Add post-reaction NaHSO₃ wash to remove excess HBr. |
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO, NOx) .
- PPE : Wear chemical goggles, nitrile gloves, and lab coats.
- Spill Management : Contain spills with sand; dispose as hazardous waste via licensed contractors .
Q. How does bromine substitution at the 6-position influence biological activity in kinase inhibitors?
Methodological Answer: The 6-bromo group enhances:
- Hydrophobic Interactions : Fits into ATP-binding pockets of kinases (e.g., JAK2, EGFR).
- Electron-Withdrawing Effects : Stabilizes hydrogen bonding with catalytic lysine residues.
Case Study : Pyrazolo[4,3-c]pyridin-4(5H)-ones with bromine at C6 show 10-fold higher IC₅₀ against EGFR compared to non-brominated analogs .
Q. Table 1: Substituent Effects on Reactivity
| Substituent Position | Reactivity (Relative to H) | Key Application |
|---|---|---|
| 6-Bromo | High (Electrophilic coupling) | Kinase inhibitors |
| 3-Hydroxyl | Moderate (H-bond donor) | Antibacterial agents |
Q. Table 2: Optimization of Coupling Reactions
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd₂(dba)₃/XPhos | 70 | ≥95 |
| Pd(OAc)₂/SPhos | 45 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
